(E)-4'-Hydroxy Tamoxifen
Overview
Description
(E)-4'-Hydroxy Tamoxifen is a complex organic compound with a molecular formula of C26H29NO2. It is a stilbenoid, a type of natural phenol, and is known for its diverse applications in various scientific fields .
Preparation Methods
The synthesis of (E)-4'-Hydroxy Tamoxifen involves several steps. One common synthetic route includes the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with 1-phenyl-1-butanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Wittig reaction to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
(E)-4'-Hydroxy Tamoxifen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced phenol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(E)-4'-Hydroxy Tamoxifen has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (E)-4'-Hydroxy Tamoxifen involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(E)-4'-Hydroxy Tamoxifen can be compared with other stilbenoids, such as resveratrol and pterostilbene. While all these compounds share a similar core structure, this compound is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties .
Similar compounds include:
Resveratrol: Known for its antioxidant properties and potential health benefits.
Pterostilbene: Similar to resveratrol but with better bioavailability and stability.
Oxyresveratrol: Another stilbenoid with potential therapeutic applications.
Biological Activity
(E)-4'-Hydroxy Tamoxifen (4-OH-TAM) is a significant metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This article explores the biological activity of 4-OH-TAM, focusing on its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.
4-OH-TAM exhibits both agonistic and antagonistic properties on estrogen receptors (ERs). Its biological activity is primarily attributed to its high binding affinity for ERs, which is greater than that of Tamoxifen itself. This enhanced potency allows 4-OH-TAM to effectively inhibit estrogen-mediated cell proliferation in breast cancer cells.
Key Mechanisms:
- Estrogen Receptor Modulation : 4-OH-TAM binds to ERs, leading to a reduction in estrogen-responsive gene transcription. This action is crucial for inhibiting tumor growth in ER-positive breast cancers .
- DNA Adduct Formation : Studies have shown that 4-OH-TAM can form DNA adducts, which may contribute to its anti-cancer effects as well as potential side effects. For instance, in animal models, treatment with 4-OH-TAM resulted in significant DNA adduct formation in various tissues .
In Vitro and In Vivo Studies
Numerous studies have assessed the cytotoxic effects of 4-OH-TAM on various cancer cell lines. A notable study evaluated its effects on human endometrial adenocarcinoma cell lines HEC-1B and HEC-1A, demonstrating that higher concentrations of 4-OH-TAM significantly reduced cell viability compared to untreated controls .
Table 1: Cytotoxicity of 4-OH-TAM on HEC-1B Cells
Concentration (μM) | Percent Cell Survival (%) | p-value |
---|---|---|
0 | 100 | - |
10 | 85 | p ≤ 0.260 |
100 | 50 | p ≤ 0.0001 |
1000 | 10 | p ≤ 0.0001 |
Clinical Efficacy
A randomized phase II trial investigated the efficacy of transdermal 4-hydroxytamoxifen gel compared to oral Tamoxifen in women with ductal carcinoma in situ (DCIS). The primary endpoint was the Ki-67 labeling index, a marker of cell proliferation. Results indicated a decrease in Ki-67 levels post-treatment for both groups, with no significant difference between them .
Table 2: Clinical Trial Results
Treatment Type | Ki-67 Decrease (%) | Plasma Concentration (ng/mL) | Breast Tissue Concentration (ng/g) |
---|---|---|---|
Oral Tamoxifen | 5.1 | 1.1 | 5.4 |
Transdermal 4-OHT | 3.4 | 0.2 | 5.8 |
Comparative Studies
Research comparing the biological activity of different Tamoxifen metabolites has highlighted distinct affinities and actions among them. For instance, Z-4-OH-TAM has been shown to exhibit higher affinity for cannabinoid receptors compared to its E-isomer, suggesting potential additional therapeutic pathways .
Case Studies and Observations
Clinical observations indicate that while both forms of Tamoxifen are effective, the side effect profiles differ significantly. Oral Tamoxifen is associated with systemic side effects such as hot flashes and changes in coagulation parameters, while transdermal applications may minimize these effects due to localized delivery .
Properties
IUPAC Name |
4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODQJNMQWMSYGS-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658089 | |
Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-21-6 | |
Record name | 4-[(1E)-1-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82413-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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